2-chloro-N-(5-methylpyridin-2-yl)acetamide hydrochloride
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Overview
Description
2-chloro-N-(5-methylpyridin-2-yl)acetamide hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group and an acetamide group attached to a methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methylpyridin-2-yl)acetamide hydrochloride typically involves the reaction of 5-methylpyridin-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-methylpyridin-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
2-chloro-N-(5-methylpyridin-2-yl)acetamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is investigated for its biological activities, including antimicrobial and anticancer properties.
Industrial Chemistry: It serves as a building block for the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-methylpyridin-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The chloro group and acetamide moiety allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide hydrochloride
- 2-chloro-N-(5-methylpyridin-3-yl)acetamide hydrochloride
Uniqueness
2-chloro-N-(5-methylpyridin-2-yl)acetamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the chloro group at the 2-position and the acetamide group at the N-position provides distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
500571-38-0 |
---|---|
Molecular Formula |
C8H10Cl2N2O |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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